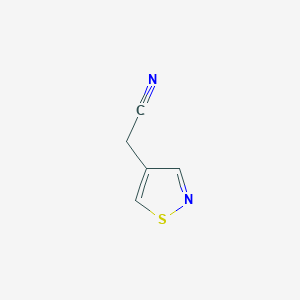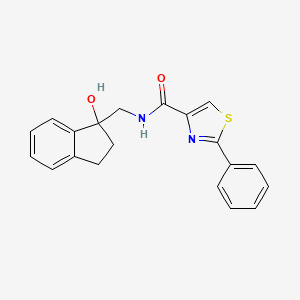![molecular formula C10H10N4 B3019870 N-allylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2320855-78-3](/img/structure/B3019870.png)
N-allylpyrido[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mecanismo De Acción
Mode of Action
The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to suppress the activation of IGF1R and Src , and inhibit CDK2 . The compound’s interaction with these targets results in significant changes, including the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting IGF1R and Src, it impacts the PI3K-PKB mTOR pathway , which is crucial for cell proliferation and survival. By inhibiting CDK2, it affects the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
The compound’s ability to inhibit the growth of various cell lines in vitro suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been found to significantly inhibit the viability of several NSCLC cell lines in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of NSCLC xenograft tumors .
Análisis Bioquímico
Biochemical Properties
N-allylpyrido[3,4-d]pyrimidin-4-amine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the activity of CDK2, a protein kinase involved in cell cycle regulation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing its normal function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK2, thereby affecting cell cycle progression . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
Given its role as a CDK2 inhibitor, it is likely that its effects on cellular function would be observed over the course of the cell cycle .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its role as a CDK2 inhibitor, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced cell cycle inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathway of CDK2 inhibition. It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with CDK2, as this enzyme is located in the nucleus of the cell . Therefore, it is possible that this compound may also localize to the nucleus to exert its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-allylpyrido[3,4-d]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the reaction of pyrido[3,4-d]pyrimidine derivatives with allyl amine under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions: N-ally
Propiedades
IUPAC Name |
N-prop-2-enylpyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-12-10-8-3-5-11-6-9(8)13-7-14-10/h2-3,5-7H,1,4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVYXHFZBAONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3019798.png)

![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)



![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)
![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)

